(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
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Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related N-tosylacrylamide compounds reveals insights into the molecular conformation and interactions. These structures, like the title compound, possess an E configuration about the C=C bond, highlighting the spatial arrangement of various molecular groups and their potential interactions in crystal formation (Cheng et al., 2016).
Chemical Rearrangement Studies
Research on related acrylamide compounds, such as 2-cyano-3-hydroxy-3-(methylthio)acrylamide, has led to the discovery of novel chemical rearrangements. These studies are crucial for understanding the chemical behavior of acrylamide derivatives and can guide the synthesis of new compounds with diverse biological activities (Yokoyama et al., 1985).
Development of Cytotoxic Agents
Research focusing on 2-phenylacrylamides, a class of compounds related to the target molecule, has led to the development of broad-spectrum cytotoxic agents. These studies are significant for cancer research, providing insights into the design of novel therapeutic agents (Tarleton et al., 2013).
Synthesis and Biological Evaluation
The synthesis of novel derivatives and their biological evaluation is a key area of research. Studies have synthesized and evaluated derivatives for their cytotoxic and antifungal activities, contributing to the understanding of the biological potential of acrylamide derivatives (Gazieva et al., 2017).
Inhibition of Viral Enzymes
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide and its derivatives have been found to suppress the enzymatic activities of SARS coronavirus helicase, an essential component for viral replication. This positions such compounds as potential antiviral agents (Lee et al., 2017).
Antibacterial and Antifungal Activity
The synthesis of related acrylamide derivatives has led to compounds with significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Velupillai et al., 2015).
Polymerization and Material Science Applications
Studies on the polymerization of acrylamide derivatives have implications for material science, particularly in developing novel polymers with specific properties. This research contributes to the development of new materials with potential industrial applications (Mori et al., 2005).
Properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-12-10-19(13-16-9-11-22-14-16)18(20)8-5-15-3-6-17(23-2)7-4-15/h3-9,11,14H,10,12-13H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMWWSLFHIVIC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.